geldanamycin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Geldanamycin is typically synthesized through fermentation processes involving Streptomyces hygroscopicus. The compound is extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The process includes the use of polymer microspheres for separation and purification .

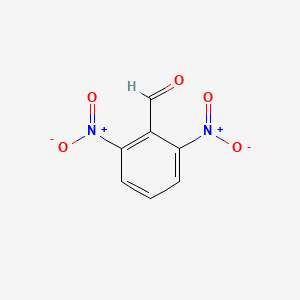

Analyse Chemischer Reaktionen

Arten von Reaktionen: Geldanamycin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chinon-Einheit von this compound verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Ansamycin-Ring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen unter milden Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene this compound-Derivate mit modifizierten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Geldanamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um Proteinfaltung und -stabilität zu untersuchen.

Biologie: Untersucht wurde seine Rolle bei der Modulation von zellulären Stressreaktionen.

Medizin: Als potenzielles Antikrebsmittel erforscht, da es Hsp90 hemmen und den Abbau onkogener Proteine induzieren kann.

Industrie: Verwendet bei der Entwicklung neuartiger Therapeutika mit verbesserter Löslichkeit und reduzierter Toxizität.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die ATP-Bindungsstelle von Hsp90 bindet und so dessen Chaperon-Funktion hemmt. Dies führt zum Proteasom-vermittelten Abbau von Hsp90-Clientproteinen, darunter verschiedene Proteinkinasen, Transkriptionsfaktoren und mutierte onkogene Proteine. Die Hemmung von Hsp90 stört mehrere Signalwege, die am Tumorwachstum und -überleben beteiligt sind .

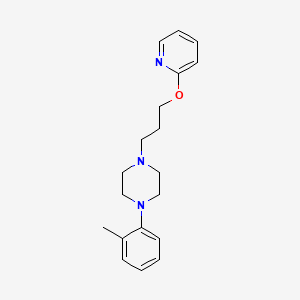

Ähnliche Verbindungen:

17-AAG (NSC 330507): Ein Analogon von this compound mit reduzierter systemischer Toxizität.

17-DMAG (NSC 707545): Ein weiteres Analogon mit verbesserter Wasserlöslichkeit.

Vergleich: this compound ist aufgrund seiner starken antiproliferativen Aktivität und seiner Fähigkeit, Hsp90 anzugreifen, einzigartig. Seine Analoga, wie 17-AAG und 17-DMAG, wurden entwickelt, um einige der Einschränkungen von this compound, wie Hepatotoxizität und schlechte Löslichkeit, zu überwinden .

Wirkmechanismus

Geldanamycin exerts its effects by binding to the ATP-binding site of Hsp90, thereby inhibiting its chaperone function. This leads to the proteasome-mediated degradation of Hsp90 client proteins, which include various protein kinases, transcription factors, and mutated oncogenic proteins. The inhibition of Hsp90 disrupts multiple signaling pathways involved in tumor growth and survival .

Vergleich Mit ähnlichen Verbindungen

17-AAG (NSC 330507): An analogue of geldanamycin with reduced systemic toxicity.

17-DMAG (NSC 707545): Another analogue with improved water solubility.

Comparison: this compound is unique due to its potent anti-proliferative activity and ability to target Hsp90. Its analogues, such as 17-AAG and 17-DMAG, have been developed to overcome some of the limitations of this compound, such as hepatotoxicity and poor solubility .

Eigenschaften

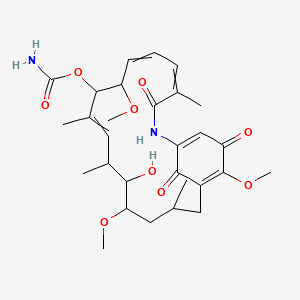

IUPAC Name |

(13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQAWLPCGQOSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30562-34-6 | |

| Record name | Geldanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

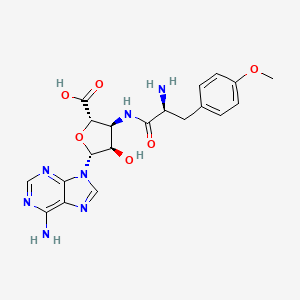

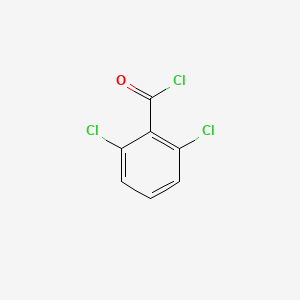

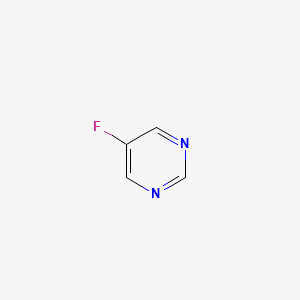

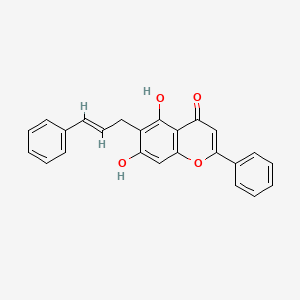

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

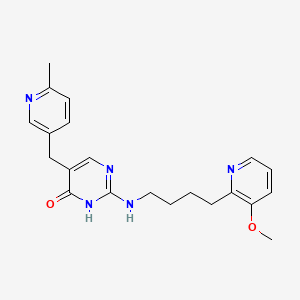

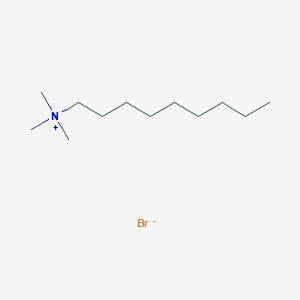

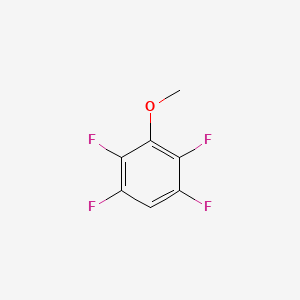

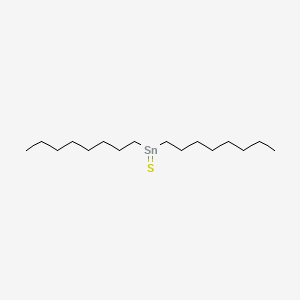

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)

![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)